4-(1,1-Difluoropropyl)-1,2-difluorobenzene

Descripción

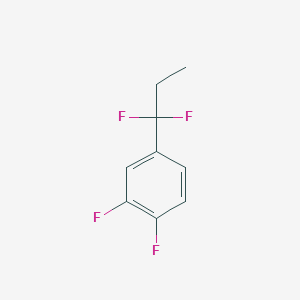

4-(1,1-Difluoropropyl)-1,2-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 1- and 2-positions and a 1,1-difluoropropyl group at the 4-position. Its molecular formula is C₉H₈F₄, with a molecular weight of 192.15 g/mol . Such compounds are of interest in materials science, particularly in liquid crystal displays (LCDs), due to their thermal stability and dielectric properties .

Propiedades

IUPAC Name |

4-(1,1-difluoropropyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNATBKCOMMLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267426 | |

| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-43-8 | |

| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(1,1-difluoropropyl)benzene with appropriate reagents under controlled conditions. For instance, 1-(4-bromophenyl)propan-1-one can be dissolved in dichloromethane and cooled to -70°C. Then, diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,1-Difluoropropyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a catalyst or under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Application |

|---|---|

| Synthetic Chemistry | Used as a building block for the synthesis of complex organic molecules. |

| Material Science | Employed in the formulation of polymers and coatings with enhanced chemical resistance. |

| Pharmaceuticals | Acts as an intermediate in drug synthesis, improving bioavailability and efficacy. |

| Environmental Studies | Utilized in research assessing the behavior of fluorinated compounds in ecological contexts. |

| Analytical Chemistry | Functions as a solvent and reagent in various analytical techniques to enhance accuracy. |

Synthetic Chemistry

4-(1,1-Difluoropropyl)-1,2-difluorobenzene serves as a versatile intermediate in organic synthesis. Its difluorinated structure allows for unique reactivity patterns that can be exploited to create novel compounds. For example, it can be used to synthesize fluorinated derivatives of biologically active molecules, which often exhibit enhanced pharmacological properties.

Material Science

In material science, this compound is investigated for its potential in developing advanced materials such as high-performance polymers and coatings. These materials benefit from the chemical stability imparted by the fluorinated groups, making them suitable for harsh environments.

Pharmaceutical Development

The compound's role as an intermediate in pharmaceutical synthesis is significant. It can be utilized to produce drugs with improved bioavailability due to the presence of fluorine atoms, which can enhance the lipophilicity and metabolic stability of drug candidates.

Environmental Studies

Research involving this compound often focuses on its environmental impact and behavior in ecosystems. Studies may include its degradation pathways and potential toxicity to aquatic life, contributing to a better understanding of fluorinated compounds in the environment.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a solvent for electrochemical analyses due to its high dielectric constant and low reactivity with metal complexes. This property allows for more accurate measurements in studies involving transition metals.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as a precursor for synthesizing a new class of antifungal agents. The introduction of difluoropropyl groups significantly enhanced the antifungal activity compared to non-fluorinated analogs.

Case Study 2: Development of Fluoropolymer Coatings

Research conducted on polymer formulations incorporating this compound showed improved thermal stability and chemical resistance under extreme conditions. The resulting fluoropolymer exhibited superior performance in industrial applications where chemical exposure is prevalent.

Case Study 3: Environmental Impact Assessment

An environmental study evaluated the degradation rates of this compound in aquatic systems. Results indicated that while it persists longer than non-fluorinated counterparts, its breakdown products were less toxic than anticipated.

Mecanismo De Acción

The mechanism of action of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparación Con Compuestos Similares

Positional Isomers: 2-(1,1-Difluoropropyl)-1,3-difluorobenzene

The positional isomer 2-(1,1-Difluoropropyl)-1,3-difluorobenzene shares the same molecular formula (C₉H₈F₄) and weight (192.15 g/mol) but differs in fluorine substitution (1,3-difluoro vs. 1,2-difluoro). This minor structural variation can significantly alter physicochemical properties:

Halogenated Derivatives: 4-(1-Bromo-3-nitropropyl)-1,2-difluorobenzene

4-(1-Bromo-3-nitropropyl)-1,2-difluorobenzene (C₉H₇BrF₂NO₂, molecular weight 304.06 g/mol) replaces the difluoropropyl group with a bromonitropropyl substituent. Key distinctions include:

- Synthesis : Synthesized via Cu(I)-photocatalyzed decarboxylative coupling under blue LED irradiation (455 nm), yielding 87% as a pale yellowish oil .

- Reactivity : The bromine and nitro groups enhance electrophilicity, making this compound a precursor for further functionalization (e.g., Suzuki couplings). In contrast, the difluoropropyl group in the target compound offers steric bulk with lower reactivity .

Bulky Substituent Derivatives: Cyclohexyl-Fluorobenzene Compounds

Compounds like 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1,2-difluorobenzene (C₂₁H₃₁F₂, molecular weight 318.47 g/mol ) feature bicyclohexyl groups instead of fluoropropyl chains:

- Phase Behavior : In liquid crystal mixtures, such derivatives exhibit N-I transition temperatures up to 106°C , attributed to the rigid cyclohexyl framework. The difluoropropyl analog likely has lower transition temperatures due to its flexible alkyl chain .

- Applications : Bicyclohexyl derivatives dominate high-temperature LCD applications, whereas difluoropropyl variants may be suited for low-voltage devices .

Halogen-Substituted Analogs: 1-(1,2-Dibromoethyl)-4-fluorobenzene

1-(1,2-Dibromoethyl)-4-fluorobenzene (C₈H₇Br₂F, molecular weight 273.95 g/mol ) highlights the impact of halogens:

- Physicochemical Properties : The bromine atoms increase density and boiling point compared to fluorine-substituted analogs. However, bromine’s susceptibility to elimination reactions limits stability under thermal stress .

- Reactivity : Bromine’s leaving-group ability makes this compound a candidate for cross-coupling reactions, unlike the inert C-F bonds in the difluoropropyl derivative .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Phase/State | Application |

|---|---|---|---|---|---|

| 4-(1,1-Difluoropropyl)-1,2-difluorobenzene | C₉H₈F₄ | 192.15 | 1,2-difluoro; difluoropropyl | Liquid/Oil | LCDs, Organic Synthesis |

| 2-(1,1-Difluoropropyl)-1,3-difluorobenzene | C₉H₈F₄ | 192.15 | 1,3-difluoro; difluoropropyl | Liquid/Oil | Specialty Chemicals |

| 4-(1-Bromo-3-nitropropyl)-1,2-difluorobenzene | C₉H₇BrF₂NO₂ | 304.06 | Bromonitropropyl | Pale Yellow Oil | Synthetic Intermediate |

| 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | C₂₁H₃₁F₂ | 318.47 | Bicyclohexyl | Solid/Liquid Crystal | High-Temperature LCDs |

| 1-(1,2-Dibromoethyl)-4-fluorobenzene | C₈H₇Br₂F | 273.95 | Dibromoethyl | Liquid | Cross-Coupling Precursor |

Actividad Biológica

4-(1,1-Difluoropropyl)-1,2-difluorobenzene, with the molecular formula CHF and a molecular weight of 192.15 g/mol, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique difluorobenzene structure, which contributes to its biological activity and potential applications.

The compound is a colorless liquid at room temperature and exhibits distinct chemical properties due to the presence of fluorine atoms. These properties include enhanced lipophilicity and altered reactivity compared to non-fluorinated analogs. The difluoropropyl group can significantly influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorinated groups enhance the compound's binding affinity to hydrophobic sites on proteins, which can lead to modulation of enzyme activity and other biochemical pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent biological activity in various assays:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound can induce cell death in cancer cell lines under specific conditions. The mechanism appears to be related to the disruption of metabolic processes critical for cancer cell survival.

Case Studies

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition :

- A series of studies focused on difluorobenzene derivatives have highlighted their potential as selective inhibitors of nNOS. In these studies, compounds structurally related to this compound demonstrated significant inhibition with values in the nanomolar range (e.g., ) .

- These findings suggest that similar compounds could be developed for therapeutic use in neurodegenerative diseases where nNOS plays a critical role.

- Proteomics Applications :

Comparative Analysis

A comparison of this compound with other fluorinated compounds reveals notable differences in biological activity:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHF | Potent enzyme inhibitor; cytotoxicity in cancer cells |

| 2-Deoxy-D-glucose (2-DG) | CHO | Glycolysis inhibitor; potential in cancer therapy |

| 2-Amino-4-substituted difluorobenzenes | Varies | Selective nNOS inhibitors; neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1,1-Difluoropropyl)-1,2-difluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated alkyl halides or via cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄). Purity is enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol .

- Data Analysis : Monitor reaction progress via TLC and quantify impurities using HPLC with a C18 column (acetonitrile/water mobile phase). Purity ≥98% is typically required for structural characterization .

Q. How can the electronic effects of fluorinated substituents on the benzene ring be characterized experimentally?

- Methodology : Use spectroscopic techniques:

- NMR : Compare ¹⁹F NMR chemical shifts to assess electron-withdrawing effects. Substituents at the 1,2-positions deshield adjacent fluorine atoms, leading to downfield shifts .

- IR Spectroscopy : Analyze C-F stretching frequencies (1050–1250 cm⁻¹) to evaluate bond strength and electronic interactions .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Guidelines : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation. Refer to SDS guidelines for fluorinated benzenes, which highlight risks of acute toxicity and environmental persistence .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the regioselectivity of fluorination in derivatives of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Compare activation energies for fluorination at meta vs. para positions. Validate predictions with experimental kinetic studies .

- Data Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance not fully captured in gas-phase models .

Q. What advanced techniques resolve structural ambiguities in fluorinated aromatic systems?

- Methodology :

- X-ray Crystallography : Determine crystal packing and bond angles. For example, C-F bond lengths in fluorobenzene derivatives typically range from 1.34–1.38 Å .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-TOF. Isotopic patterns distinguish fluorine from other halogens .

Q. How does the thermal stability of this compound compare to non-fluorinated analogs under high-temperature conditions?

- Experimental Design : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂. Fluorinated compounds exhibit higher decomposition temperatures (e.g., 250–300°C) due to strong C-F bonds. Compare with DSC data to identify phase transitions .

Contradictions and Validation

- Fluorine Substituent Effects : While ¹⁹F NMR predicts electron-withdrawing effects, X-ray data may show minimal geometric distortion due to resonance effects. Cross-validate with computational models .

- Thermal Stability : Discrepancies between TGA and DSC data (e.g., melting vs. decomposition) require kinetic studies under isothermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.